molecular formula C22H18FN3O2S B2911513 N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207038-37-6

N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2911513
CAS No.: 1207038-37-6
M. Wt: 407.46
InChI Key: GIKBICPFYSOOHP-UHFFFAOYSA-N
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Description

The target compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-fluorophenyl group and at position 3 with an acetamide-linked 3,5-dimethylphenyl moiety. This structure combines electron-withdrawing (4-fluorophenyl) and electron-donating (3,5-dimethylphenyl) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c1-13-7-14(2)9-17(8-13)25-19(27)10-26-12-24-20-18(11-29-21(20)22(26)28)15-3-5-16(23)6-4-15/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKBICPFYSOOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic uses.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H22FN3O2S
  • Molecular Weight : 421.51 g/mol

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown to inhibit various kinases involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer models.
  • Antioxidant Activity : The presence of aromatic rings may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
  • Modulation of Receptor Activity : The compound may interact with specific receptors, influencing neurotransmitter release and cellular responses.

Anticancer Activity

Studies have demonstrated that compounds structurally similar to this compound exhibit significant anticancer activity:

  • Cell Lines Tested : Various cancer cell lines including MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia) were used to evaluate the efficacy.
  • Results : The compound inhibited cell proliferation with IC50 values ranging from 0.3 µM to 1.2 µM in these models .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against common pathogens:

PathogenActivity ObservedReference
Staphylococcus aureusModerate Inhibition
Candida albicansSignificant Inhibition

Case Studies and Research Findings

  • Cell Viability Assays : In vitro studies using MTT assays showed that treatment with the compound led to a dose-dependent decrease in cell viability among targeted cancer cell lines.
  • Western Blot Analysis : Western blotting revealed downregulation of phospho-ERK1/2 levels post-treatment, indicating disruption of key signaling pathways involved in cancer progression .
  • Xenograft Models : In vivo studies using xenograft models demonstrated that oral administration of the compound significantly reduced tumor growth compared to controls.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidinone Derivatives

Compounds sharing the thieno[3,2-d]pyrimidinone core but differing in substituents include:

Compound ID/Name Substituents (Position 7) Acetamide-Linked Aromatic Group Molecular Weight Key Data/Notes
Target Compound 4-Fluorophenyl 3,5-Dimethylphenyl - Combines electron-donating and -withdrawing groups.
L114-0336 4-Methoxyphenyl 3,5-Dimethoxyphenyl 451.5 Methoxy groups enhance lipophilicity vs. fluorine.
L114-0337 4-Methoxyphenyl 3,4,5-Trimethoxyphenyl 481.53 Increased steric bulk may reduce solubility.

Key Observations :

  • The 4-fluorophenyl group in the target compound (electron-withdrawing) contrasts with the 4-methoxyphenyl group in L114-0336/0337 (electron-donating), which may alter π-π stacking or receptor binding .

Heterocyclic Core Variations

Compounds with alternative fused-ring systems but similar acetamide side chains:

Compound ID/Name Core Structure Substituents Molecular Weight Key Data/Notes
Compound 21b Quinazolinone 6-Methoxy, 3,5-dimethylphenyl - 93% synthesis yield; characterized by ¹H/¹³C NMR.
Compound 9b Quinoline-4-one 6-Methoxy, 3,5-dimethylphenyl - 51% yield; UPLC-MS m/z 337.6 [M+H]+.
Compound 23 Thieno[2,3-d]pyrimidine 5,6-Dimethyl, 4-phenoxy 314.0 m.p. 202–203°C; LC-MS m/z 314.0 [M+H]+.

Key Observations :

  • Quinazolinone (Compound 21b) and quinoline-4-one (Compound 9b) cores introduce different hydrogen-bonding motifs compared to the sulfur-containing thienopyrimidinone .

Substituent Effects on Acetamide Side Chains

Meta-substitution trends in acetamide-linked aromatic groups:

Compound Class Substituents Key Findings Reference
N-(3,5-Dimethylphenyl)acetamide 3,5-Dimethylphenyl Steric hindrance may limit rotational freedom.
N-(3,5-Dichlorophenyl)acetamide 3,5-Dichloro Electron-withdrawing groups enhance crystallinity.
N-(4-Cyanophenyl)acetamide 4-Cyano Polar cyano group improves aqueous solubility.

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl, CN) in analogues like N-(3,5-dichlorophenyl)acetamide improve crystallinity and packing efficiency in solid states .
  • The 3,5-dimethylphenyl group in the target compound balances lipophilicity and steric effects, which may optimize membrane permeability .

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